![molecular formula C10H13ClF3NO B1379592 盐酸甲基({2-[4-(三氟甲基)苯氧基]乙基})胺 CAS No. 1803611-38-2](/img/structure/B1379592.png)
盐酸甲基({2-[4-(三氟甲基)苯氧基]乙基})胺
描述
“Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride” is a chemical compound with the CAS Number: 1803611-38-2 . It has a molecular weight of 255.67 . The IUPAC name for this compound is N-methyl-2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Chemical Reactions Analysis
The thermal decomposition of fluoxetine hydrochloride, a compound with a similar structure, has been studied using thermoanalytical techniques . The decomposition took place as two mass loss events in an inert atmosphere, with a residue of 0.13% at the end of the run .
Physical And Chemical Properties Analysis
科学研究应用
Medicine and Pharmacology
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride: is a compound that can be utilized in the development of new pharmaceuticals. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound could potentially be used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine, which are used to treat depression, panic disorder, and obsessive-compulsive disorder .
Electronics
In the field of electronics, compounds containing the trifluoromethyl group are valued for their unique electrical properties. Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride could be investigated for its dielectric properties, potentially serving as an insulating material or in the creation of semiconductors .
Agrochemicals
The trifluoromethyl group is known to impart herbicidal and fungicidal properties to agrochemicals. Therefore, Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride could be explored for use in developing new agrochemicals that help protect crops from pests and diseases .
Catalysis
In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride might be used as a ligand or a catalyst modifier in various chemical reactions to enhance their efficiency or to create specific reaction pathways .
Material Science
This compound’s potential applications in material science include the development of new polymers with enhanced properties such as thermal stability, chemical resistance, and mechanical strength. Its incorporation into materials could lead to advancements in aerospace, automotive, and consumer goods industries .
Chemical Synthesis
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride can be a valuable intermediate in organic synthesis. Its presence in a molecule can influence the reactivity and facilitate the introduction of additional functional groups, which is crucial in the synthesis of complex organic molecules .
Analytical Research
In analytical chemistry, this compound could be used as a standard or a reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in mass spectrometry and NMR spectroscopy .
安全和危害
The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
属性
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPJCCSZJEMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



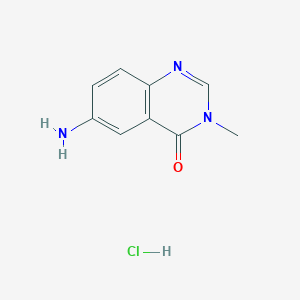
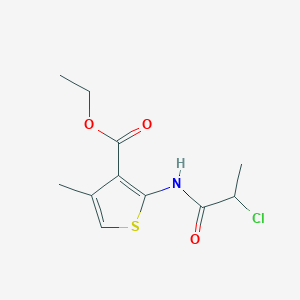
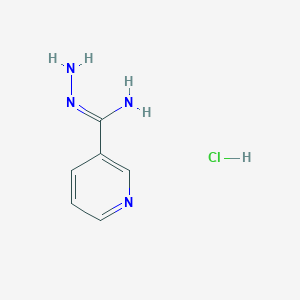
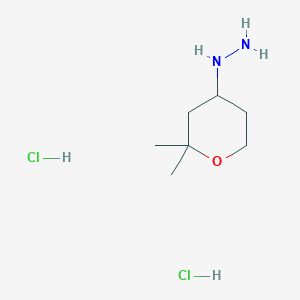
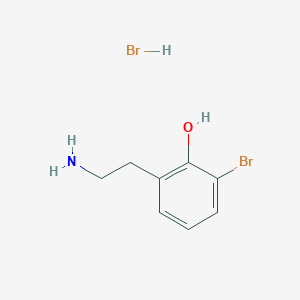

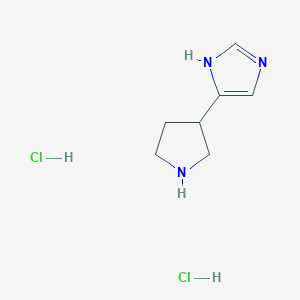
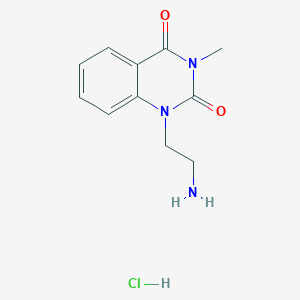

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)
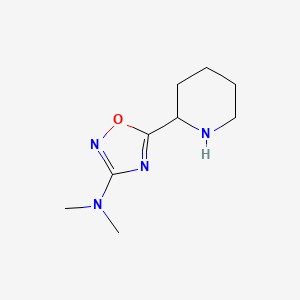
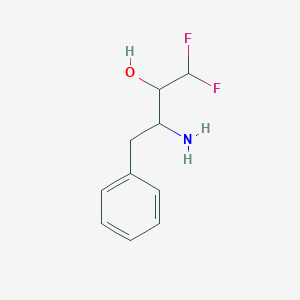
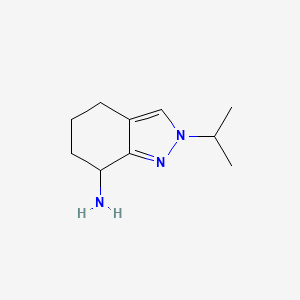
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)